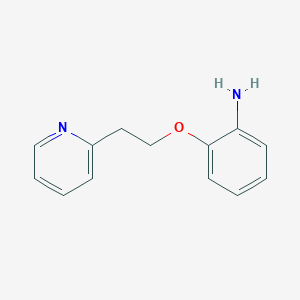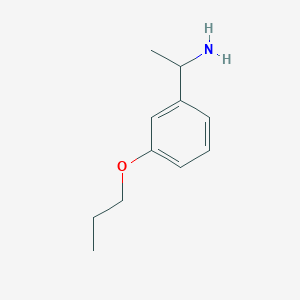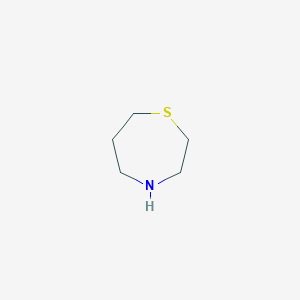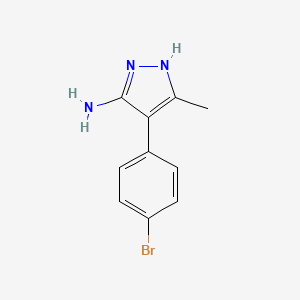
4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine
説明
Molecular Structure Analysis
The molecular structure of compounds related to 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine has been extensively studied using various computational and experimental techniques. For instance, the optimized molecular structure and vibrational frequencies of a closely related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, with results aligning well with experimental infrared bands and X-ray diffraction (XRD) data . Similarly, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined by X-ray diffraction analysis, providing insights into the photophysical properties in various solvents . The vibrational and electronic absorption spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were also studied, revealing details about the equilibrium geometry, bonding features, and harmonic vibrational frequencies through density functional theory (DFT) .
Synthesis Analysis
The synthesis of related compounds involves various reactions, such as the reaction of primary and secondary amines with tosylates to produce N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, which have shown significant analgesic activity . Another example includes the synthesis of a Schiff base compound by reacting 1-phenyl-3-methyl-4-(α-furoyl)-pyrazolone-5 with p-bromoaniline, followed by characterization through elemental analysis, IR spectra, and X-ray single-crystal diffraction .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from studies on their molecular docking, which suggests potential inhibitory activity against target proteins, indicating possible anti-neoplastic properties . Additionally, the synthesis of Schiff bases derived from 4-[{(aryl)imino}ethyl]-3-methyl-1-(4′-methylphenyl)-2-pyrazolin-5-one and their copper(II) complexes highlights the reactivity of these compounds with metal ions, forming mononuclear octahedral complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse, with studies showing variations in extinction coefficients and quantum yields in different solvents, indicating solvatochromic behavior . The first hyperpolarizability and related properties of these compounds have been calculated, suggesting their potential role in nonlinear optics . The stability of the molecules, as indicated by hyperconjugative interactions and charge delocalization, has been analyzed using natural bonding orbital (NBO) analysis . The HOMO-LUMO analysis is crucial for understanding the charge transfer within the molecules .
科学的研究の応用
Chemistry and Synthesis of Pyrazoles
Pyrazole derivatives serve as pivotal building blocks in the synthesis of heterocyclic compounds. Their unique reactivity allows for the construction of a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and others, under mild reaction conditions. The versatility of pyrazoles in synthesizing diverse heterocyclic frameworks underscores their importance in medicinal chemistry and drug discovery (Gomaa & Ali, 2020).
Biological Activities
The pyrazole core is integral to many biologically active compounds, exhibiting a wide array of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The ongoing research in pyrazoline derivatives, a closely related class, highlights their potential in developing anticancer agents, showcasing the critical role of pyrazole-based scaffolds in therapeutic applications (Pushkar Kumar Ray et al., 2022). Moreover, pyrazolines are recognized for their MAO-inhibitory properties, indicating their potential in treating neurological disorders (Mathew et al., 2013).
Drug Development
Pyrazole derivatives have been identified as key pharmacophores in the design of new drugs, with activities ranging from COX-2 inhibition to various other targeted actions in medicinal chemistry. Their adaptability in drug development is evident from the diverse range of therapeutic agents incorporating the pyrazole moiety (Dar & Shamsuzzaman, 2015).
作用機序
Target of Action
Similar pyrazole derivatives have been reported to exhibit significant biological activities, including antileishmanial and antimalarial effects . These activities suggest that the compound may interact with key enzymes or proteins involved in these diseases.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . They have been reported to affect the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been reported to exhibit significant antileishmanial and antimalarial activities . For instance, one compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
生化学分析
Biochemical Properties
4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased acetylcholine levels, affecting nerve impulse transmission. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site . This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in increased acetylcholine levels and altered nerve impulse transmission .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects diminish, and toxic effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This modulation can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize to specific subcellular compartments, such as mitochondria and lysosomes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQAVPNQRLZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589429 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955575-53-8 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-(4-bromophenyl)-3-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



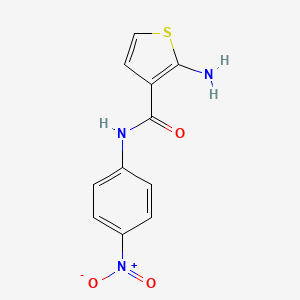

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)
![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)
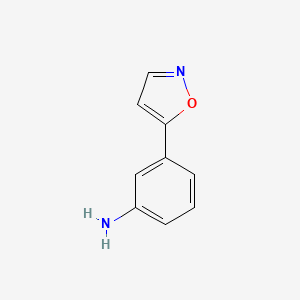
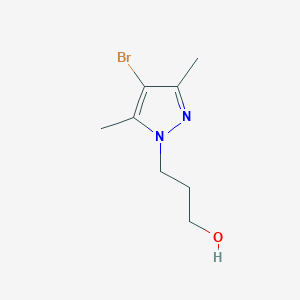

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

